molecular formula C19H21Cl3N2 B14584349 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine CAS No. 61545-19-5

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

Katalognummer: B14584349
CAS-Nummer: 61545-19-5
Molekulargewicht: 383.7 g/mol
InChI-Schlüssel: HXBVTQDFBNBINV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is a complex organic compound characterized by its unique structure, which includes ethyl, methyl, and trichloromethyl groups attached to an imidazolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylbenzaldehyde with 4-methylbenzylamine to form an intermediate Schiff base. This intermediate is then reacted with trichloromethyl isocyanate under controlled conditions to yield the final imidazolidine compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include imidazolidinones, amines, and various substituted imidazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in various chemical processes.

Wirkmechanismus

The mechanism of action of 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The trichloromethyl group plays a crucial role in its reactivity and interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(chloromethyl)imidazolidine
  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(bromomethyl)imidazolidine
  • 1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(iodomethyl)imidazolidine

Uniqueness

1-(4-Ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs with different halogen substituents. This uniqueness makes it a valuable compound for various applications and research studies.

Eigenschaften

CAS-Nummer

61545-19-5

Molekularformel

C19H21Cl3N2

Molekulargewicht

383.7 g/mol

IUPAC-Name

1-(4-ethylphenyl)-3-(4-methylphenyl)-2-(trichloromethyl)imidazolidine

InChI

InChI=1S/C19H21Cl3N2/c1-3-15-6-10-17(11-7-15)24-13-12-23(18(24)19(20,21)22)16-8-4-14(2)5-9-16/h4-11,18H,3,12-13H2,1-2H3

InChI-Schlüssel

HXBVTQDFBNBINV-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC=C(C=C1)N2CCN(C2C(Cl)(Cl)Cl)C3=CC=C(C=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.